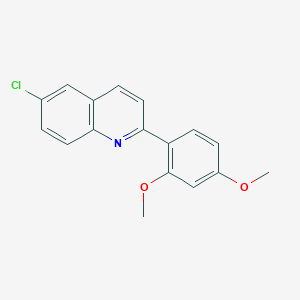![molecular formula C19H21N3O2 B3804509 N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B3804509.png)
N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide
Overview
Description
N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPP is a pyrazolopyridine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and matrix metalloproteinases. It has also been shown to activate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide has been shown to induce apoptosis in cancer cells by activating the intrinsic and extrinsic pathways.
Biochemical and Physiological Effects:
N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In addition, N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide has been shown to inhibit angiogenesis and reduce the growth of cancer cells.
Advantages and Limitations for Lab Experiments
N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and its structure can be confirmed using various analytical techniques. N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide has been shown to have potent anticancer, anti-inflammatory, and neuroprotective effects, making it a promising compound for further research. However, N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide also has some limitations. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
Future Directions
There are several future directions for research on N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide. One area of research could focus on elucidating the mechanism of action of N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide and identifying its molecular targets. Another area of research could focus on optimizing the synthesis of N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide to improve its yield and purity. Further studies could also investigate the efficacy and safety of N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide in animal models and humans. Additionally, N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide could be modified to improve its pharmacokinetic properties and reduce its toxicity. Finally, N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide could be tested for its potential applications in other fields, such as cardiovascular disease and diabetes.
Conclusion:
In conclusion, N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide is a promising compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized, and its mechanism of action and biochemical and physiological effects have been studied extensively. N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide has several advantages for lab experiments, but also has some limitations. Future research could focus on elucidating the mechanism of action of N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide, optimizing its synthesis, and investigating its efficacy and safety in animal models and humans.
Scientific Research Applications
N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide has potential applications in various fields of scientific research. It has been studied for its anticancer, anti-inflammatory, and neuroprotective properties. N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide has neuroprotective effects by reducing oxidative stress and inhibiting the production of reactive oxygen species.
properties
IUPAC Name |
N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-15(14-23)12-21(13-16-7-3-2-4-8-16)19(24)17-11-20-22-10-6-5-9-18(17)22/h2-11,15,23H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHUMSOZEOZBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=CC=CC=C1)C(=O)C2=C3C=CC=CN3N=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethyl-1-[2-(4-methoxyphenyl)ethyl]-N-(2-methyl-2-propen-1-yl)-6-oxo-3-piperidinecarboxamide](/img/structure/B3804446.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide](/img/structure/B3804467.png)
![5-(2-methoxypyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3804471.png)
![4-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B3804472.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}cyclopentanamine](/img/structure/B3804484.png)
![N-(4-methylphenyl)-N'-[2-(1H-1,2,4-triazol-1-yl)benzyl]malonamide](/img/structure/B3804489.png)
![6-(2-chlorophenyl)-N-[2-(3-pyridinyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3804490.png)
![4-[(5-{[2-(4-chlorophenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B3804494.png)



![(1-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinyl)methanol](/img/structure/B3804518.png)
![1-(1-{[6-(2,5-dimethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-4-piperidinyl)-1-propanol](/img/structure/B3804531.png)